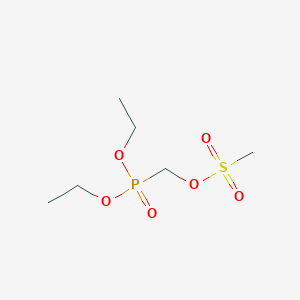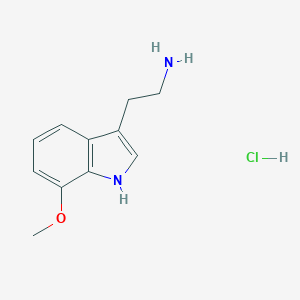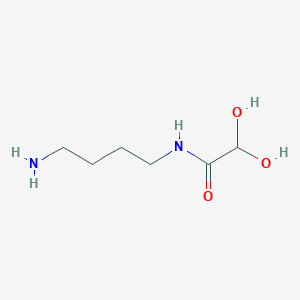
N-(4-Aminobutyl)-2,2-dihydroxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Aminobutyl)-2,2-dihydroxyacetamide, also known as ADA, is a chemical compound that has been used in scientific research for many years. It is a derivative of the natural amino acid, L-threonine, and is a chelator of iron ions. ADA has a wide range of potential applications in the fields of medicine, biochemistry, and biotechnology. In
Mécanisme D'action
The mechanism of action of N-(4-Aminobutyl)-2,2-dihydroxyacetamide is based on its ability to chelate iron ions. When this compound binds to iron ions, it forms a complex that is stable and non-toxic. This complex can then be transported and stored safely within cells and tissues. This compound has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can protect cells from oxidative stress, reduce inflammation, and promote cell survival. In vivo studies have shown that this compound can protect against ischemic injury, improve insulin sensitivity, and reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-Aminobutyl)-2,2-dihydroxyacetamide in lab experiments is its ability to chelate iron ions. This makes it a useful tool for studying the role of iron in various biological processes. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for many researchers. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, this compound can bind to other metal ions besides iron, which can lead to non-specific effects.
Orientations Futures
There are many potential future directions for research on N-(4-Aminobutyl)-2,2-dihydroxyacetamide. One area of interest is in the development of new therapeutic applications for this compound. For example, this compound may have potential as a treatment for iron overload disorders, such as hemochromatosis. Additionally, this compound may have applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, which are associated with oxidative stress and inflammation. Another area of interest is in the development of new methods for delivering this compound to cells and tissues. For example, this compound nanoparticles may be a promising approach for targeted drug delivery. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, particularly in vivo.
Méthodes De Synthèse
N-(4-Aminobutyl)-2,2-dihydroxyacetamide can be synthesized through a two-step process. First, L-threonine is converted into L-threonine-3,3-dimethyl ester. Then, the ester is reacted with 1,4-diaminobutane in the presence of sodium borohydride to produce this compound. The yield of this synthesis method is generally high, and the purity of the final product can be easily controlled.
Applications De Recherche Scientifique
N-(4-Aminobutyl)-2,2-dihydroxyacetamide has been used in a wide range of scientific research applications. One of the primary uses of this compound is as a chelator of iron ions. Iron is an essential nutrient for many organisms, but it can also be toxic in high concentrations. This compound can bind to iron ions and prevent them from causing damage to cells and tissues. This compound has also been used as a tool to study the role of iron in various biological processes, such as oxygen transport and energy metabolism.
Propriétés
Numéro CAS |
111880-62-7 |
|---|---|
Formule moléculaire |
C6H14N2O3 |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
N-(4-aminobutyl)-2,2-dihydroxyacetamide |
InChI |
InChI=1S/C6H14N2O3/c7-3-1-2-4-8-5(9)6(10)11/h6,10-11H,1-4,7H2,(H,8,9) |
Clé InChI |
VADXQRWCAWMBCF-UHFFFAOYSA-N |
SMILES |
C(CCNC(=O)C(O)O)CN |
SMILES canonique |
C(CCNC(=O)C(O)O)CN |
Synonymes |
Acetamide, N-(4-aminobutyl)-2,2-dihydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



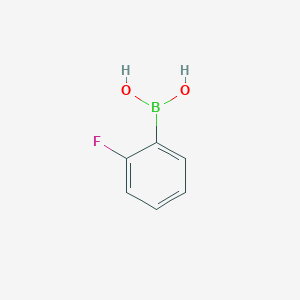

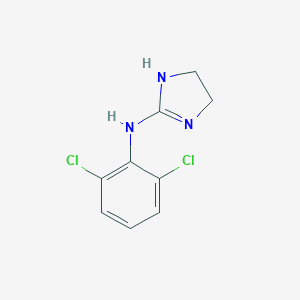




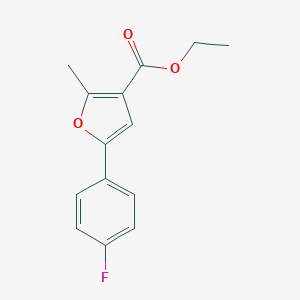


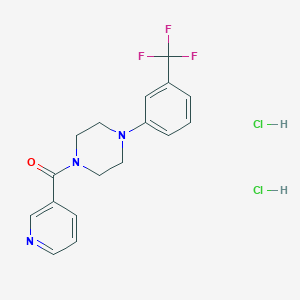
![[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B47868.png)
